molecular formula C12H10N2 B13132451 2-(2-Methylquinolin-6-yl)acetonitrile

2-(2-Methylquinolin-6-yl)acetonitrile

Cat. No.: B13132451
M. Wt: 182.22 g/mol
InChI Key: PISNEUXNZUZWSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile typically involves the reaction of 2-methylquinoline with acetonitrile in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylquinolin-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile.

    Quinoline-2-carboxylic acid: An oxidation product of this compound.

    2-(2-Methylquinolin-6-yl)ethylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in research and industrial applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methylquinolin-6-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6H2,1H3

InChI Key

PISNEUXNZUZWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CC#N

Origin of Product

United States

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